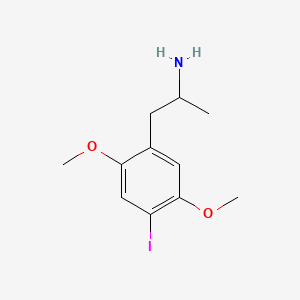

1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine

Description

Properties

IUPAC Name |

1-(4-iodo-2,5-dimethoxyphenyl)propan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16INO2/c1-7(13)4-8-5-11(15-3)9(12)6-10(8)14-2/h5-7H,4,13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGMZUEKZENQUJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1OC)I)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16INO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7040520 |

Source

|

| Record name | 2,5-Dimethoxy-4-iodoamphetamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64584-34-5 |

Source

|

| Record name | DOI | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64584-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-2,5-dimethoxyphenylisopropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064584345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethoxy-4-iodoamphetamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DOI | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OOM10GW9UE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine (DOI)

Introduction: The Significance and Structure of DOI

This compound, commonly known as DOI, is a potent and selective serotonin 5-HT₂A/2C receptor agonist.[1] As a member of the substituted phenethylamine class of compounds, DOI has become an invaluable tool in neuroscience research to probe the function of the serotonergic system, which is implicated in mood, perception, and various neuropsychiatric disorders.[1][2] First synthesized in 1973 by Coutts and Malicky as part of a structure-activity relationship study, its pharmacology was later detailed extensively by Alexander Shulgin.[2][3][4]

The molecule possesses a chiral center, with the R-(-)-enantiomer exhibiting significantly greater pharmacological activity than the S-(+)-enantiomer, highlighting the critical role of stereochemistry in its interaction with serotonin receptors.[1] This guide provides a detailed overview of a common and effective pathway for its synthesis, intended for an audience of researchers, scientists, and drug development professionals.

Strategic Overview of the Synthesis Pathway

The most prevalent and reliable synthetic route to DOI commences with the commercially available precursor, 2,5-dimethoxybenzaldehyde.[5] The strategy involves a three-stage process:

-

Electrophilic Iodination: Introduction of an iodine atom at the 4-position of the aromatic ring.

-

Side-Chain Elongation: Construction of the three-carbon propenyl side chain via a Henry condensation reaction.

-

Reductive Amination: Reduction of the nitro group to the primary amine to yield the final product.

This pathway is favored for its straightforward execution and relatively high yields.

Caption: High-level overview of the DOI synthesis pathway.

Part 1: Synthesis of 4-Iodo-2,5-dimethoxybenzaldehyde

The initial step involves the regioselective iodination of 2,5-dimethoxybenzaldehyde. The electron-donating nature of the two methoxy groups activates the aromatic ring towards electrophilic substitution, primarily directing substituents to the para-position (C4) relative to the methoxy group at C1.

Causality and Mechanistic Insights

Several methods exist for this transformation, including the use of iodine with periodic acid or silver nitrate.[6][7] The iodine/silver nitrate method in methanol is particularly effective. In this reaction, silver nitrate acts as a Lewis acid, coordinating with iodine to generate a more potent electrophilic iodinating species (I⁺), which is then attacked by the electron-rich aromatic ring.

Detailed Experimental Protocol

Reaction Scheme:

Caption: Iodination of 2,5-dimethoxybenzaldehyde.

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2,5-dimethoxybenzaldehyde in methanol.

-

Addition of Iodinating Agents: Add silver nitrate to the solution, followed by the portion-wise addition of iodine. The reaction is typically stirred at room temperature.[6]

-

Reaction Monitoring: The reaction progress can be monitored by TLC. The mixture will form a yellow precipitate (silver iodide). The reaction is generally complete within 7-8 hours.[6]

-

Work-up: Filter the reaction mixture to remove the silver iodide precipitate and wash the solid with methanol.

-

Purification: Combine the filtrates and add a saturated sodium bisulfite solution dropwise to quench any remaining iodine. Remove the methanol under reduced pressure. The resulting solid is suspended in water, filtered, and recrystallized from 95% ethanol to yield the pure product as a crystalline solid.[6]

| Parameter | Value | Molar Ratio |

| 2,5-Dimethoxybenzaldehyde | 5.10 g (30.7 mmol) | 1.0 |

| Silver Nitrate (AgNO₃) | 5.60 g (33.0 mmol) | ~1.07 |

| Iodine (I₂) | 8.10 g (32.0 mmol) | ~1.04 |

| Methanol | 125 mL | - |

| Expected Yield | ~85% [6] | - |

Part 2: Synthesis of 1-(4-Iodo-2,5-dimethoxyphenyl)-2-nitropropene

This stage involves a Henry condensation (or nitroaldol reaction) between the synthesized aldehyde and nitroethane. This reaction forms the carbon-carbon bond necessary to build the propenyl side chain and introduces the nitro group, which will be reduced in the final step.

Causality and Mechanistic Insights

The reaction is base-catalyzed, typically using a primary amine like ethylenediamine or a salt such as ammonium acetate.[8][9] The catalyst deprotonates nitroethane to form a nitronate anion, a potent nucleophile. This anion then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting nitro-aldol adduct readily dehydrates under the reaction conditions (often with heating) to yield the conjugated nitropropene product.

Detailed Experimental Protocol

Reaction Scheme:

Caption: Henry condensation to form the nitropropene intermediate.

-

Reaction Setup: To a solution of 4-Iodo-2,5-dimethoxybenzaldehyde in glacial acetic acid (or isopropanol), add a molar excess of nitroethane and a catalytic amount of anhydrous ammonium acetate.[9]

-

Heating: Heat the mixture at reflux for several hours (typically 2-4 hours). The solution will darken in color.

-

Precipitation: Upon completion, allow the mixture to cool to room temperature and then place it in an ice bath or freezer to facilitate precipitation of the product. Water may be added to further induce precipitation.

-

Isolation and Purification: Collect the crude product, typically a bright yellow solid, by vacuum filtration. Wash the solid with cold water and then a cold solvent like methanol or ethanol. The product can be further purified by recrystallization from a suitable solvent (e.g., methanol or isopropanol) to yield bright yellow crystals.[8]

| Parameter | Value (Example) | Molar Ratio |

| 4-Iodo-2,5-dimethoxybenzaldehyde | 10.0 g (34.2 mmol) | 1.0 |

| Nitroethane | 3.1 g (41.1 mmol) | ~1.2 |

| Ammonium Acetate | 1.0 g (catalytic) | - |

| Glacial Acetic Acid | 40 mL | - |

| Expected Yield | ~60-80% | - |

Part 3: Reduction to this compound (DOI)

The final and most critical step is the reduction of the nitro group of the nitropropene intermediate to a primary amine. This transformation is most effectively achieved using a powerful reducing agent such as Lithium Aluminum Hydride (LAH).

Causality and Mechanistic Insights

LAH is a potent source of hydride ions (H⁻) that readily reduces a wide range of functional groups, including nitroalkenes. The reaction proceeds via a complex mechanism involving the transfer of multiple hydride equivalents to the nitro group, ultimately yielding the amine. The reaction must be performed under strictly anhydrous conditions, as LAH reacts violently with water.

Detailed Experimental Protocol

Reaction Scheme:

Sources

- 1. Buy this compound | 64584-34-5 [smolecule.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2,5-Dimethoxy-4-iodoamphetamine - Wikipedia [en.wikipedia.org]

- 4. 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents – A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. safrole.com [safrole.com]

- 6. Selective Bromination/Iodination of 2,5-dimethoxybenzaldehyde - [www.rhodium.ws] [designer-drug.com]

- 7. Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. reddit.com [reddit.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine receptor binding profile

An In-Depth Technical Guide to the Receptor Binding Profile of 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine (DOI)

Introduction: Unveiling a Potent Serotonergic Tool

This compound, commonly known as DOI, is a substituted phenethylamine and a member of the DOx family of compounds.[1] First synthesized in 1973 by Coutts and Malicky, DOI was developed as part of a broader investigation into the structure-activity relationships of hallucinogenic phenethylamines.[2][3] It is structurally characterized by a phenylisopropylamine core with methoxy groups at the 2 and 5 positions and an iodine atom at the 4 position of the phenyl ring. This compound is a chiral molecule, with the R-(-)-enantiomer being the more pharmacologically active stereoisomer.[2][4]

While it sees little recreational use, DOI has become an invaluable tool in scientific research, primarily for its potent and selective agonist activity at serotonin 5-HT2 receptors.[3][4] Its high affinity, particularly for the 5-HT2A subtype, has led to its widespread use as a radioligand ([¹²⁵I]R-(−)-DOI) to label and quantify these receptors in tissues and to investigate their role in various physiological and pathological processes.[4][5] This guide provides a comprehensive overview of DOI's receptor binding profile, its functional activity, the downstream signaling pathways it activates, and the experimental methodologies used to characterize its interactions.

Pharmacological Profile: A High-Affinity Serotonin 5-HT2 Receptor Agonist

DOI's primary pharmacological action is as a potent agonist at serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors.[2][4] Its interaction with these receptors, particularly the 5-HT2A subtype, is believed to be the primary mechanism underlying its potent psychedelic and anti-inflammatory effects.[2][6]

Stereoselectivity and Receptor Affinity

The pharmacological activity of DOI is highly dependent on its stereochemistry. The R-(-)-enantiomer consistently demonstrates higher binding affinity and functional potency at serotonin receptors compared to the S-(+)-enantiomer.[2] DOI exhibits a notable selectivity for the 5-HT2A receptor, with studies indicating an approximately 5- to 12-fold higher affinity for 5-HT2A over the 5-HT2C receptor.[2][4]

Quantitative Binding Data

The binding affinity of a ligand for a receptor is typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in a competition binding assay. A lower Ki value indicates a higher binding affinity. The table below summarizes the reported binding affinities of DOI for various serotonin receptor subtypes. Data for dopamine and adrenergic receptors are less prevalent in the literature, reflecting DOI's primary action within the serotonergic system.

| Receptor Subtype | Ligand/Tissue Source | Ki (nM) |

| Human 5-HT2A | Racemic DOI | 0.83 |

| Human 5-HT2B | Racemic DOI | 2.3 |

| Rat 5-HT2A | Racemic DOI (vs. [³H]ketanserin) | ~2.0 (Kᴅ) |

| Rat 5-HT2C | Racemic DOI (vs. [³H]mesulergine) | - |

Note: Data is compiled from various sources and experimental conditions may differ. The Ki values for human receptors were determined using stable cell lines expressing the respective receptors.[7] The Kᴅ value for rat 5-HT2A is from saturation analysis using rat frontal cortex.[8] There is a significant correlation between DOI's affinity at rat 5-HT₂ receptors and human 5-HT2A and 5-HT2B receptors.[7]

Functional Activity & Downstream Signaling Pathways

DOI is not just a high-affinity ligand; it is a potent agonist, meaning it binds to and activates the receptor, triggering a cascade of intracellular events.[3] Its hallucinogenic and psychoactive effects are primarily attributed to its agonist activity at the 5-HT2A receptor.[2][9]

The Gq/G11 Signaling Cascade

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/G11 signaling pathway.[6][10] The activation of this pathway by an agonist like DOI initiates a well-characterized signaling cascade:

-

Receptor Activation: DOI binds to the 5-HT2A receptor, inducing a conformational change.

-

G Protein Coupling: The activated receptor couples with the heterotrimeric G protein, Gq/11.

-

G Protein Activation: This coupling promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαq subunit.

-

Subunit Dissociation: The Gαq-GTP subunit dissociates from the Gβγ dimer.

-

Effector Activation: The Gαq-GTP subunit then activates the enzyme Phospholipase C (PLC).[6][11]

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG).[6]

-

Downstream Effects: IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca²⁺) into the cytoplasm. DAG, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.[6]

This canonical pathway is central to the effects of DOI. However, it's important to note that the 5-HT2A receptor can also exhibit "functional selectivity," where different ligands can activate other signaling cascades, such as the arachidonic acid pathway, which may contribute to the diverse pharmacological effects observed with different 5-HT2A agonists.[6][9]

Experimental Protocols: Characterizing Receptor Binding

Radioligand binding assays are the cornerstone for determining the affinity of a compound like DOI for its target receptors.[12] These assays rely on the principle of competition between a radiolabeled ligand (the "radioligand") and an unlabeled test compound (the "competitor") for a finite number of receptors.[12][13]

Protocol: Competitive Radioligand Binding Assay for 5-HT2A Receptor

This protocol describes a filtration-based assay to determine the Ki of DOI for the 5-HT2A receptor using a radiolabeled antagonist, such as [³H]-Ketanserin, and membrane preparations from rat frontal cortex or cells expressing the human 5-HT2A receptor.[8]

Causality Behind Experimental Choices:

-

Radioligand: A high-affinity, selective radioligand ([³H]-Ketanserin) is chosen to ensure that the binding being measured is specific to the 5-HT2A receptor.[8]

-

Membrane Preparation: Using isolated cell membranes ensures that the assay measures direct binding to the receptor without confounding factors from intact cellular processes.

-

Non-Specific Binding Control: A high concentration of a known, non-radioactive ligand is used to saturate the receptors, allowing for the measurement of binding to non-receptor components (e.g., filters, lipids). This value is subtracted from total binding to yield specific binding.

-

Filtration: Rapid filtration is a crucial step to separate the receptor-bound radioligand from the unbound radioligand before equilibrium can shift.[13]

Step-by-Step Methodology:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat frontal cortex) or cultured cells in an ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., using a BCA assay).[13]

-

-

Assay Setup (in 96-well plates):

-

Total Binding Wells: Add membrane preparation, assay buffer, and a fixed concentration of [³H]-Ketanserin.

-

Non-Specific Binding (NSB) Wells: Add membrane preparation, a saturating concentration of a non-labeled 5-HT2A antagonist (e.g., 10 µM Mianserin), and the fixed concentration of [³H]-Ketanserin.

-

Competition Wells: Add membrane preparation, the fixed concentration of [³H]-Ketanserin, and varying concentrations of the test compound (DOI).

-

-

Incubation:

-

Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[13] Gentle agitation ensures a homogenous reaction.

-

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which trap the membranes.[8] The filters are often pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter itself.[8]

-

Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials, add scintillation cocktail, and allow them to equilibrate.

-

Measure the radioactivity (in counts per minute, CPM) retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Plot the percentage of specific binding of [³H]-Ketanserin against the log concentration of DOI.

-

Fit the resulting competition curve using non-linear regression to determine the IC50 value (the concentration of DOI that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Inhibition Constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

-

Conclusion

This compound (DOI) is a highly selective and potent agonist for serotonin 5-HT2 receptors, with a particular preference for the 5-HT2A subtype. Its well-characterized affinity and agonist-induced activation of the Gq/G11 signaling pathway have established it as a critical pharmacological tool. The methodologies used to define its binding profile, such as competitive radioligand binding assays, are foundational techniques in drug discovery and neuroscience. Understanding the intricate details of DOI's interaction with its receptors provides profound insights into the function of the serotonergic system and the molecular mechanisms underlying psychedelic and anti-inflammatory responses.

References

-

Wikipedia. 5-HT2A receptor. [Link]

-

Cortés, R., Vilaró, M. T., & Mengod, G. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology, 75, 8.3.1–8.3.20. [Link]

-

Gobert, A., et al. (1998). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Receptor and Signal Transduction Research, 18(2-3), 111-30. [Link]

-

Glennon, R. A. (2020). 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents. ACS Chemical Neuroscience, 11(21), 3561-3577. [Link]

-

ResearchGate. Affinity values (K i in nM) at selected serotonin receptor isoforms. [Link]

-

Li, Q., et al. (2007). Alterations in 5-HT2A receptor signaling in male and female transgenic rats over-expressing either Gq or RGS-insensitive Gq protein. Neuropharmacology, 53(2), 266-74. [Link]

-

Wallach, J., et al. (2020). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Omega, 5(4), 1871-1879. [Link]

-

Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

-

Bhattacharyya, S., et al. (2009). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Molecular and Cellular Pharmacology, 1(2), 66-75. [Link]

-

Glennon, R. A. (2020). 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents – A Review. ACS Chemical Neuroscience, 11(21), 3561-3577. [Link]

-

Maćkowiak, M., et al. (2002). DOI, an agonist of 5-HT2A/2C serotonin receptor, alters the expression of cyclooxygenase-2 in the rat parietal cortex. Pharmacological Reports, 54(4), 493-500. [Link]

-

Lee, M. S., & Kim, Y. J. (2007). Signaling pathways downstream of pattern-recognition receptors and their cross talk. Annual Review of Biochemistry, 76, 447-80. [Link]

-

De Vry, J., et al. (1998). Functional study of rat 5-HT2A receptors using antisense oligonucleotides. European Journal of Pharmacology, 357(1), 1-13. [Link]

-

ResearchGate. Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. [Link]

-

Toews, M. L., & Perkins, J. P. (1984). High-affinity binding of agonists to beta-adrenergic receptors on intact cells. Proceedings of the National Academy of Sciences of the United States of America, 81(11), 3553-7. [Link]

-

Raymond, J. R., et al. (2001). 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. Neuro-Signals, 10(3-4), 103-113. [Link]

-

YouTube. 5-HT2A receptor. [Link]

-

Bhattacharya, S., et al. (2025). Molecular insights into the modulation of the 5HT2A receptor by serotonin, psilocin, and the G protein subunit Gqα. FEBS Letters. [Link]

-

Toews, M. L., & Perkins, J. P. (1983). High-affinity binding of agonists to beta-adrenergic receptors on intact cells. Proceedings of the National Academy of Sciences of the United States of America, 80(12), 3553-3557. [Link]

-

Wikipedia. 2,5-Dimethoxy-4-iodoamphetamine. [Link]

-

Dixon, R. A., et al. (1987). Ligand binding to the beta-adrenergic receptor involves its rhodopsin-like core. Nature, 326(6108), 73-7. [Link]

-

Kim, K., et al. (2020). Structure of a Hallucinogen-Activated Gq-Coupled 5-HT2A Serotonin Receptor. Cell, 182(6), 1574-1588.e19. [Link]

-

ResearchGate. Antipsychotic Medication Serotonin Receptor K i Values. [Link]

-

Kanamori, T., et al. (2011). Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. Journal of Forensic Sciences, 56(5), 1319-23. [Link]

-

Valbret, Z., et al. (2026). An engineered nanobody inhibitor for molecular-to-circuit control of opioid receptor function. bioRxiv. [Link]

-

PR Newswire. (2026). Neurocrine Biosciences Presents Head-to-Head INGREZZA® (valbenazine) Capsules Data Demonstrating Higher VMAT2 Target Occupancy Compared to AUSTEDO XR. [Link]

-

van Vliet, L. A., et al. (2000). Affinity for Dopamine D2, D3, and D4 Receptors of 2-Aminotetralins. Relevance of D2 Agonist Binding for Determination of Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 43(15), 2871-82. [Link]

-

Du, Y., et al. (2021). Ligands of Adrenergic Receptors: A Structural Point of View. Biomolecules, 11(7), 936. [Link]

-

Gatley, S. J., et al. (2000). Sensitivity of Binding of High-Affinity Dopamine Receptor Radioligands to Increased Synaptic Dopamine. Synapse, 38(4), 483-8. [Link]

-

ResearchGate. The Synthesis of Some Analogs of the Hallucinogen 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane (DOM). [Link]

-

Seeman, P., et al. (2021). The High Affinity Dopamine D2 Receptor Agonist MCL-536: A New Tool for Studying Dopaminergic Contribution to Neurological Disorders. ACS Chemical Neuroscience, 12(8), 1428-1437. [Link]

-

Wikipedia. 5-HT receptor. [Link]

-

Braden, M. R., et al. (2006). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Bioorganic & Medicinal Chemistry Letters, 16(23), 6131-5. [Link]

-

Wikipedia. Serotonin 5-HT2A receptor agonist. [Link]

-

Sharma, A., et al. (2021). Signaling Pathways and Downstream Effectors of Host Innate Immunity in Plants. International Journal of Molecular Sciences, 22(16), 9022. [Link]

-

Wikipedia. Upstream and downstream (transduction). [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. smolecule.com [smolecule.com]

- 3. 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents – A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,5-Dimethoxy-4-iodoamphetamine - Wikipedia [en.wikipedia.org]

- 5. Functional study of rat 5-HT2A receptors using antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 7. Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DOI, an agonist of 5-HT2A/2C serotonin receptor, alters the expression of cyclooxygenase-2 in the rat parietal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Alterations in 5-HT2A receptor signaling in male and female transgenic rats over-expressing either Gq or RGS-insensitive Gq protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. giffordbioscience.com [giffordbioscience.com]

1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine pharmacokinetics and metabolism

An In-Depth Technical Guide on the Pharmacokinetics and Metabolism of 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine (DOI)

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the pharmacokinetics and metabolism of this compound, a potent serotonergic psychedelic agent commonly known as DOI. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on the absorption, distribution, metabolism, and excretion (ADME) of DOI. We delve into the enzymatic pathways responsible for its biotransformation, explore the structural features that influence its metabolic stability, and detail the state-of-the-art analytical methodologies for its quantification in biological matrices. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide aims to serve as a vital resource for advancing research in the fields of pharmacology, toxicology, and neuroscience.

Introduction and Chemical Context

This compound (DOI) is a psychoactive substance belonging to the substituted phenethylamine class.[1] Structurally, it is an amphetamine derivative, a distinction conferred by the alpha-methyl (α-methyl) group on the ethylamine side chain.[2] This α-methyl group is a critical structural feature; it significantly increases the metabolic stability of the compound compared to its non-methylated phenethylamine analog, 2C-I.[2] This enhanced stability contributes to DOI's long duration of action, which is reported to be between 16 and 30 hours.[3]

DOI is primarily recognized for its potent agonist activity at serotonin 5-HT₂ₐ and 5-HT₂𝒸 receptors.[1][2] This pharmacological action is believed to be the primary mechanism underlying its profound psychedelic effects.[4] Due to its high potency and specificity, DOI is widely utilized as a research tool in neuroscience to investigate the function of the serotonin system.[1] Understanding its pharmacokinetic and metabolic profile is paramount for interpreting experimental results and for assessing its potential therapeutic or toxicological implications.

Pharmacokinetic Profile (ADME)

The journey of a drug through the body is described by four key processes: absorption, distribution, metabolism, and excretion (ADME).[5][6] While specific quantitative pharmacokinetic parameters for DOI in humans are not extensively documented in publicly available literature, we can infer its likely behavior based on its chemical structure and data from related compounds.

Absorption

DOI is typically administered orally in research and recreational settings.[1] As a phenethylamine derivative, it is expected to be readily absorbed from the gastrointestinal tract. The rate and extent of absorption can be influenced by various factors, including its physicochemical properties (e.g., lipophilicity, pKa) and physiological conditions of the gastrointestinal system.[7]

Distribution

Following absorption into the systemic circulation, DOI is distributed throughout the body. Its distribution to various tissues and organs is governed by factors such as blood flow, plasma protein binding, and the molecule's ability to cross cell membranes.[7] Given its psychoactive effects, DOI readily crosses the blood-brain barrier to exert its effects on the central nervous system. The volume of distribution (Vd) is a key parameter that describes the extent of a drug's distribution in the body.[7]

Metabolism

Metabolism, or biotransformation, is a critical process that converts xenobiotics into more water-soluble compounds, facilitating their excretion.[7] The liver is the primary site of drug metabolism, involving a variety of enzymatic reactions.[8] For DOI, and related 2,5-dimethoxyamphetamine derivatives, the primary metabolic pathways are O-demethylation and deamination.[9][10]

Phase I Metabolism:

-

O-demethylation: This reaction involves the removal of a methyl group from one of the methoxy substituents on the phenyl ring. Studies have identified the cytochrome P450 (CYP) isoenzyme CYP2D6 as the primary enzyme responsible for the O-demethylation of DOI and related compounds.[9] However, it has been noted that the quantity of metabolites formed through this pathway is relatively small.[9] O-demethylation results in the formation of phenolic metabolites, which can then undergo further Phase II conjugation reactions.

-

Deamination: The amine group of the side chain can be removed through the action of monoamine oxidase (MAO) enzymes , specifically MAO-A and MAO-B.[10][11] This pathway is common for many phenethylamines.[12]

Phase II Metabolism:

-

Glucuronidation and Sulfation: The phenolic metabolites formed during Phase I O-demethylation are susceptible to conjugation with endogenous molecules like glucuronic acid and sulfate.[13] These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively.[14] Conjugation significantly increases the water solubility of the metabolites, preparing them for excretion.[13][15]

It is also important to note that DOI acts as a competitive inhibitor of CYP2D6, which could lead to drug-drug interactions if co-administered with other drugs metabolized by this enzyme.[9]

Excretion

The final stage of the pharmacokinetic process is the elimination of the drug and its metabolites from the body, primarily through the kidneys in urine.[6] The water-soluble glucuronide and sulfate conjugates of DOI's metabolites are readily excreted via this route.

Metabolic Pathways of DOI

The biotransformation of DOI can be visualized as a multi-step process. The following diagram illustrates the key metabolic transformations.

Caption: Major metabolic pathways of DOI, including Phase I and Phase II reactions.

Analytical Methodologies for Quantification

The accurate quantification of DOI and its metabolites in biological matrices such as blood, plasma, and urine is essential for pharmacokinetic and toxicological studies.[16] High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) are the most common and reliable techniques for this purpose.[17][18]

Sample Preparation

Before instrumental analysis, the analyte of interest must be extracted from the complex biological matrix.[19] Common sample preparation techniques include:

-

Protein Precipitation: A simple and rapid method where a solvent like acetonitrile or methanol is added to the sample to precipitate proteins, which are then removed by centrifugation.

-

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids.

-

Solid-Phase Extraction (SPE): A more selective method where the analyte is retained on a solid sorbent while impurities are washed away. The analyte is then eluted with a suitable solvent.

Instrumental Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantification of drugs and metabolites in biological fluids.[18]

-

Chromatography: HPLC separates DOI and its metabolites from endogenous components of the sample.

-

Mass Spectrometry: Tandem mass spectrometry provides high selectivity and sensitivity for detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also well-suited for the analysis of DOI, particularly after derivatization to increase its volatility.[20]

Experimental Protocol: Quantification of DOI in Plasma using LC-MS/MS

-

Sample Collection: Collect blood samples in tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard.

-

Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at high speed for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system for analysis.

Workflow for Bioanalytical Method Development

The development of a robust bioanalytical method is a systematic process.

Caption: A typical workflow for developing and validating a bioanalytical method.

Summary and Future Directions

The pharmacokinetic profile of DOI is characterized by its efficient absorption, wide distribution (including to the central nervous system), and extensive metabolism. The α-methyl group on its side chain confers significant metabolic stability, leading to a prolonged duration of action. The primary metabolic pathways involve Phase I O-demethylation by CYP2D6 and deamination by MAO enzymes, followed by Phase II glucuronidation and sulfation.

Future research should focus on obtaining precise human pharmacokinetic data for DOI, including its bioavailability, volume of distribution, clearance, and elimination half-life. Further characterization of its metabolic profile using high-resolution mass spectrometry could identify novel metabolites and provide a more complete picture of its biotransformation. A deeper understanding of the pharmacokinetics and metabolism of DOI is crucial for both its continued use as a research tool and for assessing its safety profile.

References

-

2C-I. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link].[21]

-

Lin, J., Sahakian, D. C., de Morais, S. M. F., Xu, J. J., Polzer, R. J., & Winter, S. M. (2003). The role of absorption, distribution, metabolism, excretion and toxicity in drug discovery. Current Topics in Medicinal Chemistry, 3(10), 1125–1154. [Link].[22]

-

Clarke, S. E., & Jones, B. C. (2008). Human Cytochromes P450 and Their Role in Metabolism-Based Drug-Drug Interactions. In Drug-Drug Interactions (2nd ed.). CRC Press. [Link].[23]

-

Han, S., Guiberson, E. R., Li, Y., & Sonnenburg, J. L. (2024). High-throughput identification of gut microbiome-dependent metabolites. Nature Protocols, 19(7), 2180–2205. [Link].[24]

-

Boyer, E. W., & Shannon, M. (2007). Recurrent Seizures and Serotonin Syndrome Following “2C-I” Ingestion. Journal of Medical Toxicology, 3(2), 67–70. [Link].[11]

-

Glucuronidation and Sulfonation. (n.d.). Retrieved from [Link].[25]

-

Shah, R. (2018). Pharmacokinetics: Drug absorption, distribution, metabolism, and excretion (ADME). The Pharma Innovation, 7(12), 254-259. [Link].[5]

-

Shangari, N., Chan, T. S., & O'Brien, P. J. (2005). Sulfation and glucuronidation of phenols: implications in coenyzme Q metabolism. Methods in Enzymology, 400, 342–359. [Link].[13]

-

Ewald, A. H., Fritschi, G., & Maurer, H. H. (2008). 2,5-Dimethoxyamphetamine-derived designer drugs: studies on the identification of cytochrome P450 (CYP) isoenzymes involved in formation of their main metabolites and on their capability to inhibit CYP2D6. Toxicology Letters, 183(1-3), 80–87. [Link].[9]

-

2C (psychedelics). (n.d.). In Wikiwand. Retrieved January 16, 2026, from [Link].[10]

-

Stuart, M. (2022). Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism. Journal of Pharmaceutical Policy and Practice, 11(1), 4. [Link].[26]

-

Sinz, M. A. (2012). In Vitro and In Vivo Models of Drug Metabolism. In Encyclopedia of Drug Metabolism and Interactions. [Link].[27]

-

Melina, F. (2024). Pharmacokinetics: The Science behind Drug Absorption, Distribution, Metabolism and Excretion. World Journal of Pharmacology and Toxicology, 7(6), 279. [Link].[7]

-

Roberts, D. J., & Hall, R. I. (2013). Drug absorption, distribution, metabolism and excretion considerations in critically ill adults. Expert Opinion on Drug Metabolism & Toxicology, 9(9), 1067–1084. [Link].[28]

-

Cytochrome P450 Enzymes, Drug Transporters and their Role in Pharmacokinetic Drug-Drug Interactions of Xenobiotics. (2017). Open Journal of Chemistry. [Link].[29]

-

Cerniglia, C. E., Freeman, J. P., & Mitchum, R. K. (1982). Glucuronide and sulfate conjugation in the fungal metabolism of aromatic hydrocarbons. Applied and Environmental Microbiology, 43(5), 1070–1075. [Link].[15]

-

Plant-based diets, gut microbiota, blood metabolome, and risk of colorectal, liver, and pancreatic cancers: results from a large prospective cohort study of predominantly low-income Americans. (n.d.). The American Journal of Clinical Nutrition. [Link].[30]

-

Melina, F. (2024). Pharmacokinetics: Understanding the Absorption, Distribution, Metabolism, and Excretion of Drugs. World Journal of Pharmacology and Toxicology, 7(6), 279. [Link].[6]

-

Analysis of Investigational Drugs in Biological Fluids - Method Development and Analysis of Pre-Clinical Samples. (n.d.). Defense Technical Information Center. [Link].[19]

-

Glennon, R. A. (2020). 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents. ACS Chemical Neuroscience, 11(22), 3746–3758. [Link].[4]

-

Glennon, R. A. (2020). 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents – A Review. ACS Chemical Neuroscience, 11(22), 3746–3758. [Link].[31]

-

2,5-Dimethoxy-4-iodoamphetamine. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link].[1]

-

Eshleman, A. J., Forster, M. J., Wolfrum, K. M., Johnson, R. A., Janowsky, A., & Gatch, M. B. (2014). Pharmacology of 2C-C, 2C-D, 2C-E, 2C-I, 2C-T-2, and DOC at DAT, SERT, and NET: effects on binding and function. Psychopharmacology, 231(8), 1577–1587. [Link].[32]

-

Ewald, A. H., Fritschi, G., & Maurer, H. H. (2007). Metabolism and toxicological detection of the designer drug 4-iodo-2,5-dimethoxy-amphetamine (DOI) in rat urine using gas chromatography-mass spectrometry. Journal of Chromatography B, 858(1-2), 147–154. [Link].[20]

-

Foti, R. S. (2023). Cytochrome P450 and Other Drug Metabolizing Enzymes as Therapeutic Targets. Drug Metabolism and Disposition, 51(4), 519–527. [Link].[33]

-

Lu, H., & Coughtrie, M. W. (2011). Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation. Current Drug Metabolism, 12(9), 900–916. [Link].[14]

-

2C (psychedelics). (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link].[12]

-

Watson, D. G. (2013). A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans. Computational and Structural Biotechnology Journal, 4(5), e201301005. [Link].[34]

-

Liu, L., & Klaassen, C. D. (1991). Sulfation and glucuronidation of acetaminophen by cultured hepatocytes reproducing in vivo sex-differences in conjugation on Matrigel and type 1 collagen. In Vitro Cellular & Developmental Biology, 27A(12), 953–960. [Link].[35]

-

Bioanalytical Method Development –Determination of Drugs in Biological Fluids. (2025, November 28). ResearchGate. [Link].[16]

-

Al-Sallami, H., & Dua, K. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Medicina, 60(3), 442. [Link].[8]

-

Drug metabolism. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link].[36]

-

Rezayi, M., Ghayour-Mobarhan, M., Tavakoly Sany, S. B., Fani, M., Avan, A., Pasdar, Z., Ferns, G. A., Abouzari-Lotf, E., & Amiri, I. S. (2018). A comparison of analytical methods for measuring concentrations of 25-hydroxy vitamin D in biological samples. Analytical Methods, 10(46), 5599–5612. [Link].[17]

-

Anderson, L. N. (2026). Mathematical Modeling in Drug Metabolism and Pharmacokinetics: Correct In Vitro, Not Always Valid In Vivo. Pharmaceuticals, 19(1), 160. [Link].[37]

-

Fuhr, U., Hsin, C.-H., Li, X., Jabrane, W., & Sörgel, F. (2019). Assessment of Pharmacokinetic Drug-Drug Interactions in Humans: In Vivo Probe Substrates for Drug Metabolism and Drug Transport Revisited. Annual Review of Pharmacology and Toxicology, 59, 507–536. [Link].[38]

-

Comparative Metabolomics Reveals Enhanced TCA Cycle and Suppressed Secondary Metabolism as Metabolic Hallmarks of Embryogenic Calli in Picea mongolica. (2026). Forests, 17(1), 117. [Link].[39]

-

Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. (n.d.). MDPI. [Link].[40]

-

Identifying the Novel Gut Microbial Metabolite Contributing to Metabolic Syndrome in Children Based on Integrative Analyses of Microbiome-Metabolome Signatures. (2023). Microbiology Spectrum, 11(1), e03771-22. [Link].[41]

-

2,5-Dimethoxy-4-iodoamphetamine. (n.d.). Bionity.com. Retrieved from [Link].[3]

-

The Synthesis of Four Possible in vitro Metabolites of the Hallucinogen 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane (DOM). (1974). Semantic Scholar. [https://www.semanticscholar.org/paper/The-Synthesis-of-Four-Possible-in-vitro-of-the-1-(/0f6b3b7e7d8c4c7d8e8b9f9b9f8b9d8c7e7d8c4c)]([Link]]

-

Fantegrossi, W. E., Poor, C. L., & Martin, T. J. (2012). Serotonergic and dopaminergic distinctions in the behavioral pharmacology of (±)-1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI) and lysergic acid diethylamide (LSD). Pharmacology Biochemistry and Behavior, 100(4), 586–594. [Link].[42]

-

Garratt, J. C., & Stamford, J. A. (1991). Effects of repeated treatment with 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI) on the autoregulatory control of dorsal raphe 5-HT neuronal firing and cortical 5-HT release. European Journal of Pharmacology, 200(1), 123–131. [Link].[43]

Sources

- 1. 2,5-Dimethoxy-4-iodoamphetamine - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 64584-34-5 [smolecule.com]

- 3. 2,5-Dimethoxy-4-iodoamphetamine [bionity.com]

- 4. 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents – A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thepharmajournal.com [thepharmajournal.com]

- 6. omicsonline.org [omicsonline.org]

- 7. longdom.org [longdom.org]

- 8. mdpi.com [mdpi.com]

- 9. 2,5-Dimethoxyamphetamine-derived designer drugs: studies on the identification of cytochrome P450 (CYP) isoenzymes involved in formation of their main metabolites and on their capability to inhibit CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2C (psychedelics) - Wikiwand [wikiwand.com]

- 11. Recurrent Seizures and Serotonin Syndrome Following “2C-I” Ingestion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2C (psychedelics) - Wikipedia [en.wikipedia.org]

- 13. Sulfation and glucuronidation of phenols: implications in coenyzme Q metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Glucuronide and sulfate conjugation in the fungal metabolism of aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A comparison of analytical methods for measuring concentrations of 25-hydroxy vitamin D in biological samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 18. Advanced Technologies for Biological Fluid Analysis - Creative Proteomics [creative-proteomics.com]

- 19. apps.dtic.mil [apps.dtic.mil]

- 20. researchgate.net [researchgate.net]

- 21. 2C-I - Wikipedia [en.wikipedia.org]

- 22. The role of absorption, distribution, metabolism, excretion and toxicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. taylorfrancis.com [taylorfrancis.com]

- 24. Scholars@Duke publication: High-throughput identification of gut microbiome-dependent metabolites. [scholars.duke.edu]

- 25. courses.washington.edu [courses.washington.edu]

- 26. walshmedicalmedia.com [walshmedicalmedia.com]

- 27. researchgate.net [researchgate.net]

- 28. Drug absorption, distribution, metabolism and excretion considerations in critically ill adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. chemisgroup.us [chemisgroup.us]

- 30. Redirecting [linkinghub.elsevier.com]

- 31. pubs.acs.org [pubs.acs.org]

- 32. researchgate.net [researchgate.net]

- 33. Cytochrome P450 and Other Drug-Metabolizing Enzymes As Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Sulfation and glucuronidation of acetaminophen by cultured hepatocytes reproducing in vivo sex-differences in conjugation on Matrigel and type 1 collagen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. Drug metabolism - Wikipedia [en.wikipedia.org]

- 37. Mathematical Modeling in Drug Metabolism and Pharmacokinetics: Correct In Vitro, Not Always Valid In Vivo | MDPI [mdpi.com]

- 38. Assessment of Pharmacokinetic Drug-Drug Interactions in Humans: In Vivo Probe Substrates for Drug Metabolism and Drug Transport Revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 39. mdpi.com [mdpi.com]

- 40. mdpi.com [mdpi.com]

- 41. journals.asm.org [journals.asm.org]

- 42. Serotonergic and dopaminergic distinctions in the behavioral pharmacology of (±)-1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI) and lysergic acid diethylamide (LSD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 43. Effects of repeated treatment with 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI) on the autoregulatory control of dorsal raphe 5-HT neuronal firing and cortical 5-HT release - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to In Vitro Serotonin Receptor Assays for 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine (DOI)

Abstract

This technical guide provides a comprehensive framework for the in vitro characterization of 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine (DOI) at serotonin receptors. DOI is a classic psychedelic phenethylamine and a pivotal research tool for elucidating the function of the serotonin 2A (5-HT2A) receptor.[1][2][3] This document details the principles and step-by-step protocols for two fundamental assay types: competitive radioligand binding assays to determine binding affinity (Ki) and cell-based calcium flux assays to quantify functional potency (EC50). The methodologies are presented with an emphasis on experimental design, causality, and data interpretation, intended for researchers, pharmacologists, and drug development professionals engaged in serotonin receptor research.

Introduction: The Significance of DOI in Serotonin Research

This compound, commonly known as DOI, is a potent psychedelic compound belonging to the substituted amphetamine class.[2][4] First synthesized in 1973, it has become an indispensable pharmacological tool rather than a recreational substance, largely due to its high affinity and agonist activity at serotonin 5-HT2 receptors.[1][3][5]

DOI exhibits notable selectivity for the 5-HT2 receptor subfamily, acting as a potent agonist at 5-HT2A and 5-HT2C receptors.[1][6] Its R-(-) stereoisomer is the more active enantiomer and, when radiolabeled with Iodine-125 ([¹²⁵I]-R-(−)-DOI), serves as a valuable radioligand for mapping the distribution and density of 5-HT2A receptors in tissues.[1][7] The primary mechanism of action for DOI at these receptors involves the activation of the Gq/G11 signaling pathway, which is central to its physiological and psychoactive effects.[8][9] Understanding how to precisely quantify the interaction of DOI with these receptors is fundamental to neuroscience and drug discovery.

This guide will provide the necessary theoretical background and practical protocols to empower researchers to conduct robust in vitro evaluations of DOI and similar compounds.

Core Principles of In Vitro Serotonin Receptor Characterization

The in vitro pharmacological characterization of a compound like DOI involves two primary types of investigation:

-

Binding Assays: These assays measure the physical interaction, or affinity, of a compound for a receptor. The key parameter derived is the inhibition constant (Ki), which reflects the concentration of the compound required to occupy 50% of the receptors.

-

Functional Assays: These assays measure the biological response initiated by the compound binding to the receptor. For an agonist like DOI, this involves quantifying the downstream signaling events. The key parameter is the half-maximal effective concentration (EC50), representing the concentration that produces 50% of the maximal response.

The 5-HT2A Receptor Signaling Cascade

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/G11 protein.[8][9] Agonist binding, by compounds such as serotonin or DOI, initiates a conformational change in the receptor, leading to the activation of its associated G protein. This triggers a well-defined signaling cascade that serves as the basis for functional assays.[9][10]

// Nodes DOI [label="DOI (Agonist)", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="5-HT2A Receptor\n(GPCR)", shape=septagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_Protein [label="Gq/11 Protein\n(α, β, γ subunits)", shape=octagon, fillcolor="#F1F3F4", fontcolor="#202124"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="Inositol\nTrisphosphate (IP3)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DAG [label="Diacylglycerol\n(DAG)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ER [label="Endoplasmic\nReticulum (ER)", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Ca2 [label="Intracellular Ca²⁺\nRelease", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Response [label="Cellular Response", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges DOI -> Receptor [label="Binds"]; Receptor -> G_Protein [label="Activates"]; G_Protein -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> ER [label="Binds to\nIP3 Receptor"]; ER -> Ca2 [label="Stimulates"]; DAG -> PKC [label="Activates"]; Ca2 -> Response; PKC -> Response; } end_dot Caption: Canonical Gq signaling pathway of the 5-HT2A receptor.

Experimental Protocols

The following sections provide detailed, field-proven protocols for characterizing DOI. These protocols are designed as self-validating systems, incorporating necessary controls for robust and reproducible data.

Protocol 1: Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of DOI for the human 5-HT2A receptor by measuring its ability to compete with a known radiolabeled antagonist, [³H]ketanserin.[11][12]

Objective: To calculate the Ki of unlabeled DOI at the 5-HT2A receptor.

Materials:

-

Receptor Source: Commercially available membrane preparations from CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.[13]

-

Radioligand: [³H]ketanserin (specific activity ~60-90 Ci/mmol).

-

Test Compound: this compound (DOI).

-

Non-specific Agent: Mianserin or another high-affinity 5-HT2A antagonist (e.g., Ketanserin) at a high concentration (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Equipment: 96-well microplates, cell harvester, glass fiber filters (GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine), liquid scintillation counter, scintillation cocktail.

Workflow Diagram:

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prepare [label="Prepare Reagents:\nMembranes, Buffers,\nRadioligand, DOI dilutions", fillcolor="#F1F3F4", fontcolor="#202124"]; Plate [label="Plate Assay Components:\n1. Buffer/NSB/DOI\n2. Membranes\n3. [³H]ketanserin", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate at RT\n(e.g., 60 minutes)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filter [label="Rapid Vacuum Filtration\n(Separate Bound from Free)", shape=trapezium, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash [label="Wash Filters with\nIce-Cold Buffer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dry [label="Dry Filter Plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Scint [label="Add Scintillation Cocktail\n& Count Radioactivity (CPM)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Data Analysis:\nCalculate Ki from IC50", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Prepare; Prepare -> Plate; Plate -> Incubate; Incubate -> Filter; Filter -> Wash; Wash -> Dry; Dry -> Scint; Scint -> Analyze; Analyze -> End; } end_dot Caption: Experimental workflow for a competitive radioligand binding assay.

Step-by-Step Procedure:

-

Reagent Preparation:

-

Thaw the receptor membrane preparation on ice and resuspend in assay buffer to a final concentration of 10-20 µg protein per well.[14] Keep on ice.

-

Prepare serial dilutions of DOI in assay buffer (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

-

Prepare the radioligand ([³H]ketanserin) in assay buffer at a concentration equal to 2x its Kd (typically ~1-2 nM).

-

Prepare the non-specific binding (NSB) agent (e.g., 10 µM Mianserin).

-

-

Assay Plating (in a 96-well plate):

-

Total Binding Wells: Add 50 µL of assay buffer.

-

Non-Specific Binding (NSB) Wells: Add 50 µL of the NSB agent.

-

Competition Wells: Add 50 µL of each DOI serial dilution.

-

To all wells, add 100 µL of the diluted membrane preparation.

-

Initiate the binding reaction by adding 50 µL of the [³H]ketanserin solution to all wells. The final assay volume is 200 µL.

-

-

Incubation:

-

Filtration and Washing:

-

Terminate the incubation by rapid vacuum filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.[14]

-

Immediately wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Counting:

-

Dry the filter plate completely.

-

Add liquid scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Plot the specific binding CPM against the log concentration of DOI.

-

Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism to determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Flux Functional Assay

This protocol determines the functional potency (EC50) of DOI at the human 5-HT2A receptor by measuring the mobilization of intracellular calcium.[15][16]

Objective: To calculate the EC50 and Emax of DOI as a 5-HT2A receptor agonist.

Materials:

-

Cell Line: HEK293 or CHO-K1 cells stably expressing the human 5-HT2A receptor.

-

Culture Medium: Appropriate cell culture medium (e.g., DMEM) with supplements.

-

Calcium-sensitive Dye: Fluo-4 AM, Fluo-8 AM, or a commercially available no-wash calcium assay kit.[17]

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Test Compound: this compound (DOI).

-

Reference Agonist: Serotonin (5-HT).

-

Equipment: 384- or 96-well black, clear-bottom cell culture plates, a fluorometric imaging plate reader (FLIPR) or equivalent instrument capable of real-time kinetic reading.[18]

Step-by-Step Procedure:

-

Cell Plating:

-

Seed the 5-HT2A-expressing cells into black, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.

-

Incubate for 18-24 hours at 37°C, 5% CO₂.

-

-

Dye Loading:

-

Prepare the calcium-sensitive dye loading solution in assay buffer according to the manufacturer's instructions. Often, this includes an agent like probenecid to prevent dye leakage from the cells.[15]

-

Remove the culture medium from the cells and add the dye loading solution to each well.

-

Incubate for 45-60 minutes at 37°C, 5% CO₂, followed by 15-30 minutes at room temperature in the dark. This allows the dye to enter the cells and be de-esterified into its active, calcium-sensitive form.[15]

-

-

Compound Preparation:

-

Prepare serial dilutions of DOI and the reference agonist (serotonin) in assay buffer at 4x the final desired concentration.

-

-

Measurement of Calcium Flux:

-

Place the dye-loaded cell plate into the FLIPR instrument.

-

Set the instrument to measure fluorescence intensity (e.g., excitation ~485 nm, emission ~525 nm) over time.

-

Establish a stable baseline fluorescence reading for 10-20 seconds.

-

The instrument will then automatically add the 4x compound dilutions to the cell plate.

-

Continue to record the fluorescence signal for an additional 2-3 minutes to capture the peak response and subsequent signal decay.

-

Data Analysis:

-

The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence for each well.

-

Normalize the data, setting the response from buffer-only wells to 0% and the maximal response from the reference agonist (serotonin) to 100%.

-

Plot the normalized response against the log concentration of DOI.

-

Fit the data to a sigmoidal dose-response curve (variable slope) to determine the EC50 (potency) and Emax (efficacy relative to the reference agonist).

Data Summary and Interpretation

Properly executed, these assays provide key quantitative measures of a compound's pharmacology. The data for DOI would be summarized as follows:

| Parameter | Receptor | Assay Type | Value | Interpretation |

| Ki | Human 5-HT2A | Radioligand Binding | ~0.5 - 5 nM | High affinity; DOI binds tightly to the receptor. |

| EC50 | Human 5-HT2A | Calcium Flux | ~1 - 20 nM | High potency; DOI effectively activates the receptor at low concentrations.[19] |

| Emax | Human 5-HT2A | Calcium Flux | ~90 - 100% | Full agonist activity, comparable to the endogenous ligand serotonin. |

Causality and Interpretation: The high affinity (low Ki) demonstrated in the binding assay is the prerequisite for the high potency (low EC50) observed in the functional assay. A compound cannot activate a receptor if it does not bind to it. The full agonist activity (high Emax) confirms that DOI binding not only occurs but also effectively induces the conformational change in the receptor required to initiate the downstream Gq signaling cascade, leading to a robust calcium release.[20][21]

Conclusion

The in vitro assays detailed in this guide represent the foundational tools for the pharmacological profiling of this compound. By systematically applying competitive radioligand binding and calcium flux functional assays, researchers can obtain reliable, quantitative data on the affinity, potency, and efficacy of DOI at serotonin receptors. These robust methodologies are critical for ensuring data integrity and are essential for advancing our understanding of serotonergic systems in both basic research and therapeutic development.

References

-

2,5-Dimethoxy-4-iodoamphetamine - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

-

Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger - Eurofins Discovery. (n.d.). Retrieved January 16, 2026, from [Link]

-

Dembélé, K., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. [Link]

-

Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biostructure. (n.d.). Retrieved January 16, 2026, from [Link]

-

DOI - PsychonautWiki. (n.d.). Retrieved January 16, 2026, from [Link]

-

Stecha, P., et al. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. European Pharmaceutical Review. [Link]

-

GPCR Calcium Product Solutions - DiscoverX. (n.d.). Retrieved January 16, 2026, from [Link]

-

Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service - Creative Biolabs. (n.d.). Retrieved January 16, 2026, from [Link]

-

Ca2+ Mobilization Assay - Creative Bioarray. (n.d.). Retrieved January 16, 2026, from [Link]

-

2,5-Dimethoxy-4-iodoamphetamine - Wikiwand. (n.d.). Retrieved January 16, 2026, from [Link]

-

5-HT2A receptor - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

-

Nichols, D. E., et al. (2021). 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents – A Review. ACS Chemical Neuroscience, 12(15), 2739-2756. [Link]

-

5-HT2A Biochemical Binding Assay Service - Reaction Biology. (n.d.). Retrieved January 16, 2026, from [Link]

-

5-HT2A Serotonin Receptor Assay - Innoprot GPCR Functional Assays. (n.d.). Retrieved January 16, 2026, from [Link]

-

Gray, J. A., & Roth, B. L. (2001). Sustained Treatment with a 5-HT2A Receptor Agonist Causes Functional Desensitization and Reductions in Agonist-labeled 5-HT2A Receptors Despite Increases in Receptor Protein Levels in Rats. Neuropsychopharmacology, 25(6), 859-870. [Link]

-

Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.). Retrieved January 16, 2026, from [Link]

-

5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay - Eurofins. (n.d.). Retrieved January 16, 2026, from [Link]

-

Nichols, D. E., et al. (2021). 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents. ACS Chemical Neuroscience, 12(15), 2739-2756. [Link]

-

van de Witte, S. V., et al. (1998). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Receptor and Signal Transduction Research, 18(2-3), 115-131. [Link]

-

Halberstadt, A. W., et al. (2023). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 66(15), 10564-10582. [Link]

-

What are 5-HT2A receptor agonists and how do they work? - Patsnap Synapse. (2024, June 21). Retrieved January 16, 2026, from [Link]

-

Zgrajka, W., et al. (2002). DOI, an agonist of 5-HT2A/2C serotonin receptor, alters the expression of cyclooxygenase-2 in the rat parietal cortex. Pharmacological Reports, 54(5), 789-796. [Link]

-

5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay - FR - Eurofins. (n.d.). Retrieved January 16, 2026, from [Link]

-

González-Maeso, J., & Sealfon, S. C. (2009). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. Current Topics in Behavioral Neurosciences, 2, 47-84. [Link]

-

Fantegrossi, W. E., et al. (2010). Serotonergic and dopaminergic distinctions in the behavioral pharmacology of (±)-1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI) and lysergic acid diethylamide (LSD). Pharmacology Biochemistry and Behavior, 95(4), 437-444. [Link]

Sources

- 1. 2,5-Dimethoxy-4-iodoamphetamine - Wikipedia [en.wikipedia.org]

- 2. psychonautwiki.org [psychonautwiki.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2,5-Dimethoxy-4-iodoamphetamine - Wikiwand [wikiwand.com]

- 5. 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents – A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy this compound | 64584-34-5 [smolecule.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 10. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 13. reactionbiology.com [reactionbiology.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 16. GPCR Calcium Product Solutions [discoverx.com]

- 17. drugtargetreview.com [drugtargetreview.com]

- 18. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]

- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 20. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. innoprot.com [innoprot.com]

Chemical properties of 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine

An In-depth Technical Guide to the Chemical Properties of 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine (DOI)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, commonly known as DOI, is a substituted phenethylamine of the DOx class of compounds.[1][2] While its recreational use is limited, DOI has become an invaluable tool in neuroscience and pharmacology research due to its potent and selective agonist activity at serotonin 5-HT₂ receptors.[1][3] First synthesized in 1973 by Ronald Coutts and Jerry Malicky, its utility as a research chemical was later detailed by Alexander Shulgin.[1][2][4] This guide provides a comprehensive overview of the chemical properties of DOI, including its synthesis, stereochemistry, physicochemical characteristics, spectroscopic profile, and pharmacology, with a focus on its application as a precise pharmacological probe for the serotonin system.

Molecular Structure and Isomerism

DOI, or 2,5-dimethoxy-4-iodoamphetamine, is a chiral molecule possessing a stereocenter at the alpha-carbon of the propane chain.[1][5] This chirality results in two enantiomers, (R)-(-)-DOI and (S)-(+)-DOI, which exhibit different biological activities. The (R)-enantiomer is the more potent and active stereoisomer at the 5-HT₂A receptor.[1][5] For this reason, the radiolabeled version, [¹²⁵I]-R-(-)-DOI, is widely employed in neuroscience as a specific radioligand to map and quantify 5-HT₂A receptors in the brain.[1][5]

The chemical structure consists of a phenyl ring substituted with two methoxy groups at positions 2 and 5, an iodine atom at position 4, and a 2-aminopropane group at position 1.[4][6] This substitution pattern is characteristic of the DOx family of compounds.[2]

Chemical Synthesis

The synthesis of DOI is a multi-step process that begins with a readily available precursor. The following protocol outlines a representative synthetic pathway, illustrating the key chemical transformations required to construct the target molecule. The choice of reagents and reaction conditions is critical for achieving good yields and purity.

Experimental Protocol: A Representative Synthesis of (±)-DOI

-

Step 1: Iodination of 1,4-Dimethoxybenzene. 1,4-dimethoxybenzene is treated with iodine in the presence of a suitable solvent like tetrahydrofuran (THF). This electrophilic aromatic substitution reaction introduces the iodine atom onto the phenyl ring, yielding 1,4-diiodo-2,5-dimethoxybenzene is not the correct intermediate, rather direct iodination of 2,5-dimethoxybenzaldehyde would be a more direct precursor. A more common route starts from 2,5-dimethoxybenzaldehyde.

-

Step 2: Henry Reaction (Nitroaldol Condensation). 2,5-dimethoxy-4-iodobenzaldehyde is reacted with nitroethane in the presence of a base catalyst such as ammonium acetate. This condensation reaction forms the corresponding nitrostyrene, 1-(4-iodo-2,5-dimethoxyphenyl)-2-nitropropene. The use of nitroethane is crucial as it introduces the propane chain with the nitro group correctly positioned for subsequent reduction to the amine.

-

Step 3: Reduction of the Nitroalkene. The nitropropene intermediate is then reduced to the primary amine. A common and effective reducing agent for this transformation is iron (Fe) powder in an acidic medium like acetic acid (AcOH).[7] This step converts the nitro group into the amine functional group, yielding the final product, this compound (DOI).[7] The product is typically isolated as a salt, such as the hydrochloride, to improve stability and handling.[1]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthetic process.

Caption: A simplified workflow for the synthesis of DOI.

Physicochemical Properties

The physical and chemical properties of DOI are essential for its handling, formulation, and use in experimental settings. The hydrochloride salt is the most commonly encountered form due to its increased stability and water solubility.[1]

| Property | Value | Source |

| IUPAC Name | This compound | [1][6] |

| Molecular Formula | C₁₁H₁₆INO₂ | [1][6] |

| Molar Mass | 321.15 g/mol | [1][6] |

| CAS Number | 64584-34-5 (racemate); 42203-78-1 (HCl salt) | [1] |

| Melting Point | 201.5 °C (hydrochloride salt) | [1][5] |

| Appearance | White to off-white solid | [8] |

| Solubility | Water: 10 mg/mL (hydrochloride salt) | [1] |

Spectroscopic Characterization

Spectroscopic methods are indispensable for confirming the identity and purity of synthesized DOI.[9] While raw spectral data is not provided here, this section describes the expected spectroscopic signatures based on the molecule's structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum would show distinct signals corresponding to the different types of protons. Aromatic protons would appear as singlets in the aromatic region. The two methoxy groups would each produce a sharp singlet. The protons of the aminopropane chain (CH₂, CH, and CH₃) would show characteristic splitting patterns (e.g., a doublet for the terminal methyl group) in the aliphatic region. The amine protons (NH₂) would appear as a broad singlet.[10][11]

-

¹³C NMR : The carbon NMR spectrum would show signals for each unique carbon atom. This includes four distinct signals for the aromatic carbons (two substituted with methoxy groups, one with iodine, and one with the propane chain), signals for the two methoxy carbons, and three signals for the carbons in the propane side chain.[10]

-

-

Infrared (IR) Spectroscopy : The IR spectrum is used to identify key functional groups. Expected absorption bands for DOI would include N-H stretching vibrations for the primary amine, C-H stretching for the aromatic and aliphatic groups, C-O stretching for the ether linkages of the methoxy groups, and characteristic aromatic C=C bending vibrations.[11][12]

-